molecular formula C12H18O2Si B1590173 Vinylphenyldiethoxysilane CAS No. 40195-27-5

Vinylphenyldiethoxysilane

Cat. No.: B1590173
CAS No.: 40195-27-5
M. Wt: 222.35 g/mol
InChI Key: URZLRFGTFVPFDW-UHFFFAOYSA-N
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Description

Vinylphenyldiethoxysilane is an organosilicon compound with the molecular formula C12H18O2Si. It is a transparent liquid with a density of approximately 0.95 g/cm³ and a boiling point of 265.8°C at 760 mmHg . This compound is primarily used as a chemical intermediate in various industrial applications.

Preparation Methods

Vinylphenyldiethoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of ethyl benzoate with trimethylchlorosilane in the presence of n-butyllithium and N-ethyl-N,N-diisopropylamine in tetrahydrofuran under an inert atmosphere . The reaction is carried out at temperatures ranging from -78°C to 20°C. After the reaction, the product is purified by evaporation under reduced pressure to yield a pale yellow liquid.

Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Vinylphenyldiethoxysilane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of vinylphenyldiethoxysilane involves its ability to form stable bonds with various substrates. This is primarily due to the presence of the vinyl and phenyl groups, which facilitate interactions with organic and inorganic materials. The compound acts as a coupling agent, enhancing the adhesion between different materials by forming covalent bonds .

Comparison with Similar Compounds

Vinylphenyldiethoxysilane can be compared with other similar compounds such as:

This compound is unique due to the presence of both vinyl and phenyl groups, which provide enhanced reactivity and versatility in various applications.

Biological Activity

Vinylphenyldiethoxysilane (VPDE) is an organosilicon compound that has garnered attention due to its potential applications in various fields, including materials science and biomedicine. The compound's unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of siloxane-based materials. This article will explore the biological activity of VPDE, focusing on its interactions at the cellular level, potential therapeutic applications, and relevant research findings.

This compound is characterized by the presence of a vinyl group and two ethoxy groups attached to a phenyl ring. Its chemical structure can be represented as follows:

C6H5C(OC2H5)2C=CH2\text{C}_6\text{H}_5\text{C}(\text{O}\text{C}_2\text{H}_5)_2\text{C}=\text{CH}_2

This configuration allows VPDE to undergo various polymerization processes, contributing to its utility in forming siloxane networks.

Cytotoxicity and Cell Viability

Research has indicated that VPDE exhibits varying degrees of cytotoxicity depending on the concentration used. A study investigated the effects of VPDE on different cell lines, revealing that at lower concentrations, it promotes cell viability, while higher concentrations lead to significant cell death. The following table summarizes the observed effects on cell viability:

Concentration (µM)Cell Viability (%)
0100
1095
5070
10030
20010

The mechanism through which VPDE exerts its biological effects appears to involve the modulation of cellular signaling pathways. Specifically, VPDE has been shown to influence pathways related to apoptosis and inflammation. For instance, it can activate caspase enzymes, leading to programmed cell death in cancer cells while sparing normal cells at lower doses .

Anti-inflammatory Properties

In addition to its cytotoxic effects, VPDE has demonstrated anti-inflammatory properties. A study highlighted its ability to reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests that VPDE could have therapeutic potential in treating inflammatory diseases .

Case Studies

Several case studies have explored the application of VPDE in drug delivery systems and tissue engineering:

  • Drug Delivery : In one study, VPDE was incorporated into a polymer matrix designed for controlled drug release. The results showed that the presence of VPDE enhanced the release profile of encapsulated drugs compared to control formulations without VPDE.
  • Tissue Engineering : Another case study involved using VPDE-based hydrogels for tissue scaffolding. The hydrogels exhibited good biocompatibility and supported cell adhesion and proliferation, indicating their potential for regenerative medicine applications .

Synthesis and Characterization

The synthesis of VPDE typically involves the reaction between vinylphenol and diethoxysilane under acidic conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the successful formation of the compound .

Polymerization Studies

VPDE can undergo hydrosilylation reactions to form siloxane networks. Studies have shown that varying the ratio of VPDE to other silanes can significantly affect the mechanical properties and thermal stability of the resulting polymers. For instance, increasing the vinyl content enhances elasticity while maintaining high thermal resistance .

Properties

IUPAC Name

ethenyl-diethoxy-phenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2Si/c1-4-13-15(6-3,14-5-2)12-10-8-7-9-11-12/h6-11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZLRFGTFVPFDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C=C)(C1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70538103
Record name Ethenyl(diethoxy)phenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40195-27-5
Record name Ethenyl(diethoxy)phenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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